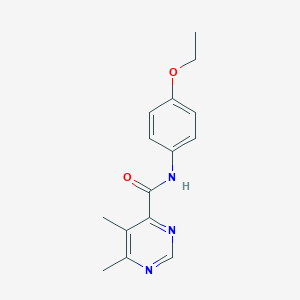
1-Phenyl-4-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butane-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-4-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butane-1,4-dione is a complex organic compound that features a quinoline moiety linked to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butane-1,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the formation of the pyrrolidine ring. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
化学反应分析
Types of Reactions
1-Phenyl-4-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butane-1,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound .
科学研究应用
1-Phenyl-4-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butane-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-Phenyl-4-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butane-1,4-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
相似化合物的比较
Similar Compounds
Quinoline derivatives: Compounds such as quinoline N-oxides and quinoline carboxylic acids.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines.
Uniqueness
1-Phenyl-4-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butane-1,4-dione is unique due to its specific combination of a quinoline moiety and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
属性
IUPAC Name |
1-phenyl-4-(3-quinolin-2-yloxypyrrolidin-1-yl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-21(18-7-2-1-3-8-18)11-13-23(27)25-15-14-19(16-25)28-22-12-10-17-6-4-5-9-20(17)24-22/h1-10,12,19H,11,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLMXQCRARNUPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
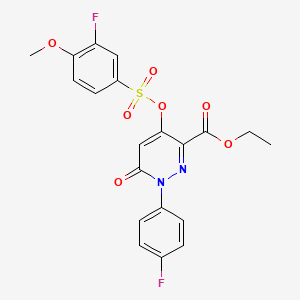
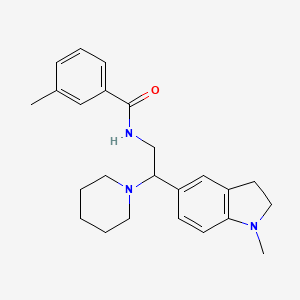
![5-ethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2421869.png)
![2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2421871.png)
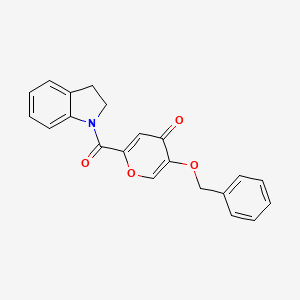
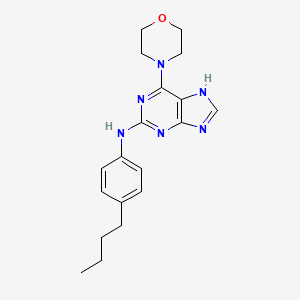
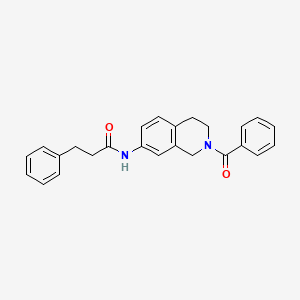
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2421878.png)



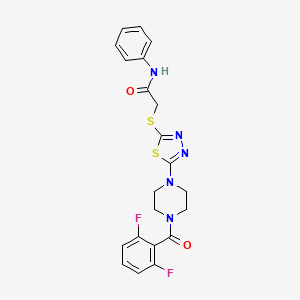
![2-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B2421887.png)
